molecular formula C16H15NO B5879335 (2E)-3-[(2-methylphenyl)amino]-1-phenylprop-2-en-1-one

(2E)-3-[(2-methylphenyl)amino]-1-phenylprop-2-en-1-one

Cat. No.: B5879335
M. Wt: 237.30 g/mol
InChI Key: AXGQHNHPIXRPTP-VAWYXSNFSA-N
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Description

(2E)-3-[(2-methylphenyl)amino]-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities and is often studied for its applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(2-methylphenyl)amino]-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. The general reaction conditions include:

    Reactants: Benzaldehyde and 2-methylphenylamine

    Catalyst: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of the aldehyde, followed by dehydration to form the α,β-unsaturated ketone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(2-methylphenyl)amino]-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under mild to moderate conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol can be employed.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Epoxides, hydroxylated chalcones

    Reduction: Saturated ketones, alcohols

    Substitution: Halogenated chalcones, nitrochalcones

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer activities and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The biological activities of (2E)-3-[(2-methylphenyl)amino]-1-phenylprop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects. It can also induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of signaling pathways like PI3K/Akt and MAPK.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
  • (2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one
  • (2E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one

Uniqueness

(2E)-3-[(2-methylphenyl)amino]-1-phenylprop-2-en-1-one stands out due to its unique substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of the 2-methylphenylamino group enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

(E)-3-(2-methylanilino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-13-7-5-6-10-15(13)17-12-11-16(18)14-8-3-2-4-9-14/h2-12,17H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGQHNHPIXRPTP-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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